(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate is an organic compound characterized by the presence of a bromo, nitro, and cyanomethyl group attached to an ethyl acrylate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-nitrophenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-nitrophenylacetic acid.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-bromo-2-nitrophenylacetate.
Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between ethyl 4-bromo-2-nitrophenylacetate and malononitrile in the presence of a base such as piperidine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines or thiols, solvents like DMF or DMSO
Hydrolysis: Aqueous acid (HCl) or base (NaOH)
Major Products
Reduction: (E)-ethyl 3-(4-amino-2-nitrophenyl)-2-(cyanomethyl)acrylate
Substitution: (E)-ethyl 3-(4-substituted-2-nitrophenyl)-2-(cyanomethyl)acrylate
Hydrolysis: (E)-3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylic acid
Wissenschaftliche Forschungsanwendungen
(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo and cyanomethyl groups can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-ethyl 3-(4-chloro-2-nitrophenyl)-2-(cyanomethyl)acrylate
- (E)-ethyl 3-(4-fluoro-2-nitrophenyl)-2-(cyanomethyl)acrylate
- (E)-ethyl 3-(4-iodo-2-nitrophenyl)-2-(cyanomethyl)acrylate
Uniqueness
(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate is unique due to the presence of the bromo group, which can undergo specific substitution reactions not possible with other halogens. Additionally, the combination of nitro and cyanomethyl groups provides a versatile platform for further functionalization and derivatization.
Eigenschaften
Molekularformel |
C13H11BrN2O4 |
---|---|
Molekulargewicht |
339.14 g/mol |
IUPAC-Name |
ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)prop-2-enoate |
InChI |
InChI=1S/C13H11BrN2O4/c1-2-20-13(17)10(5-6-15)7-9-3-4-11(14)8-12(9)16(18)19/h3-4,7-8H,2,5H2,1H3/b10-7+ |
InChI-Schlüssel |
VMQPCOUKVYLMMO-JXMROGBWSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)Br)[N+](=O)[O-])/CC#N |
Kanonische SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)Br)[N+](=O)[O-])CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.